

molecular weight and formula of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Cat. No.: B173775

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An In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**, a halogenated organosilicon compound. This document is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Properties and Data

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is a synthetic organic compound that serves as a useful intermediate in the synthesis of more complex molecules. The presence of a bromo group allows for further functionalization through various cross-coupling reactions, while the tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the phenolic hydroxyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed when needed.

Below is a summary of the key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₁ BrO ₂ Si	[1]
Molecular Weight	317.3 g/mol	[1]
CAS Number	177329-71-4	[1]

Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

While a specific, published protocol for the synthesis of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole** is not readily available in the provided search results, a plausible synthetic route can be devised based on established chemical transformations. The synthesis would logically proceed in two main stages: the bromination of guaiacol (2-methoxyphenol) to form 4-bromo-2-methoxyphenol, followed by the protection of the resulting phenol with a tert-butyldimethylsilyl group.

2.1. Stage 1: Synthesis of 4-Bromo-2-methoxyphenol

The precursor, 4-bromo-2-methoxyphenol, can be synthesized from guaiacol. A general procedure for this transformation is outlined below.

Experimental Protocol:

- Materials:
 - Guaiacol (2-methoxyphenol)
 - Tetrabutylammonium tribromide (NBu₄Br₃)
 - Dichloromethane (CH₂Cl₂)
 - Diethyl ether (Et₂O)
 - Anhydrous Magnesium Sulfate (MgSO₄)
 - Deionized Water (H₂O)

- Silica gel for column chromatography
- Procedure:
 - Reaction Setup: In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.
 - Bromination: In a separate flask, dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane and add this solution to the guaiacol solution.
 - Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
 - Workup: Upon completion, quench the reaction with water and extract the aqueous layer with diethyl ether.
 - Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 4-bromo-2-methoxyphenol.[\[2\]](#)

2.2. Stage 2: Synthesis of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**

The hydroxyl group of 4-bromo-2-methoxyphenol is then protected using tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard procedure for the protection of phenols.[\[3\]](#)[\[4\]](#)

Experimental Protocol:

- Materials:
 - 4-Bromo-2-methoxyphenol
 - tert-Butyldimethylsilyl chloride (TBDMSCl)
 - Imidazole
 - Anhydrous Dimethylformamide (DMF)

- Deionized Water
- Petroleum Ether
- Diethyl Ether
- 1 M Sodium Hydroxide (NaOH) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Procedure:
 - Preparation: Ensure 4-bromo-2-methoxyphenol and imidazole are thoroughly dried prior to use.[4]
 - Reaction Setup: To a round-bottom flask containing anhydrous DMF, add the dried 4-bromo-2-methoxyphenol and imidazole. Stir until all solids have dissolved.
 - Silylation: Add tert-butyldimethylsilyl chloride to the solution and stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
 - Workup: Once the reaction is complete, add deionized water and extract the aqueous layer with a mixture of petroleum ether and diethyl ether.
 - Washing: Wash the combined organic layers sequentially with 1 M NaOH solution, deionized water, and brine.
 - Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**. Further purification can be achieved through column chromatography if necessary.[4]

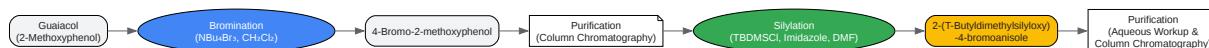
Experimental Workflows and Potential Applications

The primary utility of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole** in organic synthesis is as a building block for more complex molecules, particularly through carbon-carbon bond-forming

reactions such as the Suzuki-Miyaura cross-coupling. The TBDMS protecting group allows for the selective reaction at the bromine-substituted carbon.

3.1. Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**.



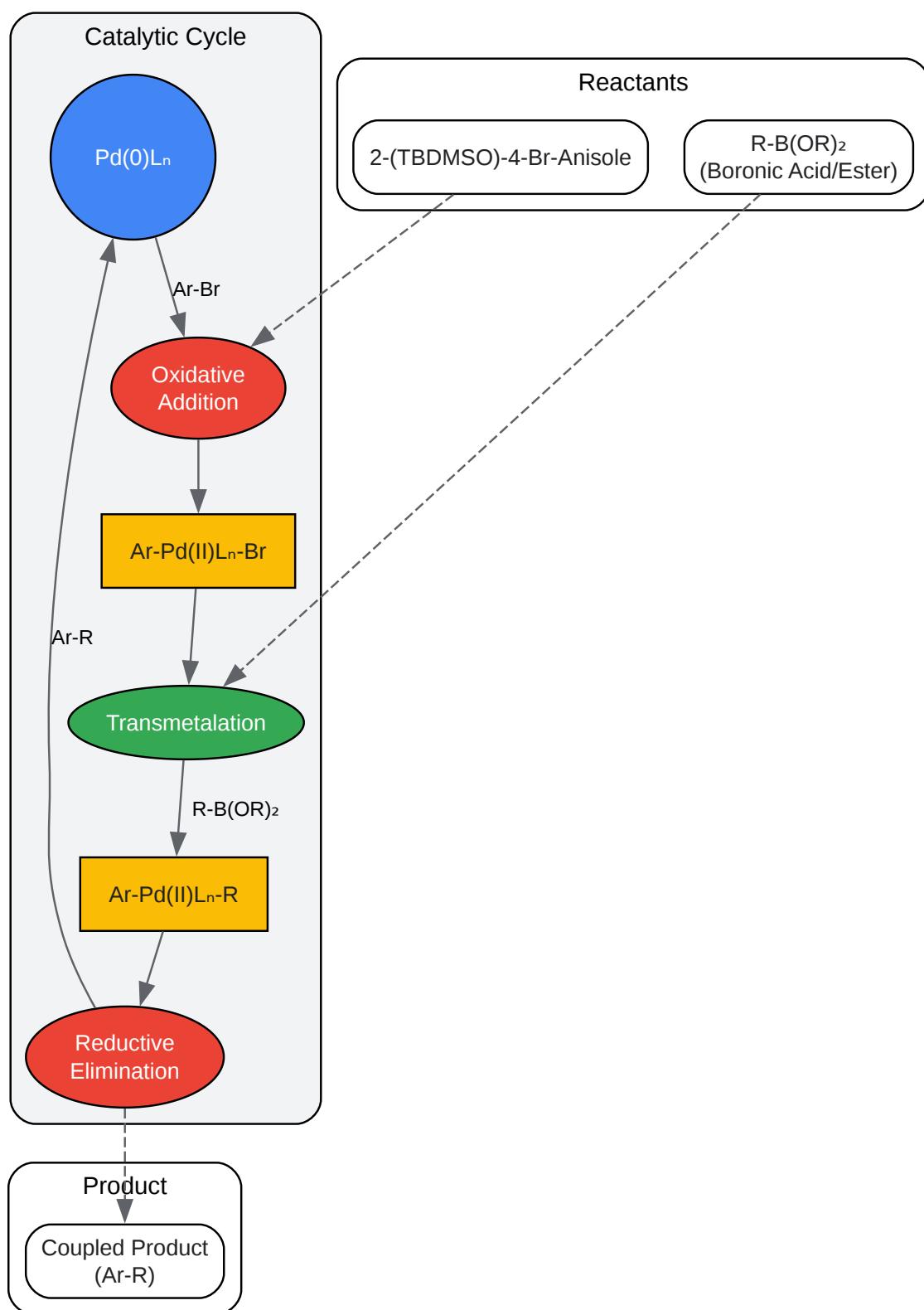
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Caption: Synthetic workflow for **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**.

3.2. Application in Suzuki-Miyaura Cross-Coupling

A key application of this compound is in palladium-catalyzed cross-coupling reactions. The bromo-substituent can be coupled with a variety of organoboron reagents to form a new carbon-carbon bond. A subsequent deprotection step would then reveal the free phenol.

The diagram below illustrates the catalytic cycle for a potential Suzuki-Miyaura cross-coupling reaction involving **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**.



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Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

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- To cite this document: BenchChem. [molecular weight and formula of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173775#molecular-weight-and-formula-of-2-t-butyldimethylsilyloxy-4-bromoanisole>]

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